3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline
Description
Properties
CAS No. |
83054-47-1 |
|---|---|
Molecular Formula |
C17H13Cl2NO2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3,5-dichloro-4-(4-methoxynaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-15-6-7-16(12-5-3-2-4-11(12)15)22-17-13(18)8-10(20)9-14(17)19/h2-9H,20H2,1H3 |
InChI Key |
FWINTUVAJYYJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The 3,5-dichloroaniline moiety is a key intermediate in the target compound and is typically prepared via chlorination and amination reactions starting from simpler aromatic precursors. Two main industrially relevant methods are documented:
Method A: Bromination-Diazotization-Ammonification Route
This method starts from 2,4-dichloroaniline, which undergoes bromination in acidic medium to form 2-bromo-4,6-dichloroaniline salts. Subsequent diazotization with sodium nitrite in ethanol or isopropanol at low temperatures produces 3,5-dichlorobromobenzene. Finally, ammonification with aqueous ammonia and a catalyst at elevated temperatures (130–180 °C) yields 3,5-dichloroaniline with high yield and mild conditions.Method B: Chlorination-Oxidation-Reduction-Decarboxylation Route
This more elaborate process uses 4-chloro-2-nitrotoluene as the starting material, which is chlorinated to 4,6-dichloro-o-nitrotoluene. This intermediate undergoes oxidation and hydrogenation to form 4,6-dichloro-o-amino benzoic acid, which is then decarboxylated under high temperature (around 180 °C) to produce 3,5-dichloroaniline. This process achieves an overall yield of approximately 70% and is noted for lower pollution and higher purity compared to older methods.
Detailed Reaction Conditions and Yields
Formation of the Ether Linkage with 4-Methoxynaphthalen-1-ol
General Strategy
The key step in synthesizing 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is the formation of the aryl-aryl ether bond between the 3,5-dichloro-4-aminophenyl group and the 4-methoxynaphthalen-1-ol moiety. This is typically achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.
Synthetic Approaches
Nucleophilic Aromatic Substitution (SNAr):
The 3,5-dichloro-4-aminophenyl derivative bearing a suitable leaving group (such as a halide or tosylate) can be reacted with 4-methoxynaphthalen-1-ol under basic conditions to form the ether bond. This classical approach relies on the electron-deficient nature of the aromatic ring to facilitate substitution.Transition Metal-Catalyzed Couplings:
Modern methods employ copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig etherification reactions. These methods allow milder conditions and higher selectivity, especially for sterically hindered or electronically challenging substrates. For example, copper(I) iodide with a suitable ligand and base in polar aprotic solvents can catalyze the coupling of 3,5-dichloro-4-aminophenyl halides with 4-methoxynaphthalen-1-ol derivatives.
Mechanistic Insights and Optimization
Recent research highlights the utility of transition metal-free electrophilic amination and C–O bond formation using hydroxylamine-derived reagents and metal-catalyzed aryl amination strategies, which can be adapted for complex ether synthesis. Optimization involves:
- Choice of catalyst and ligand for high turnover.
- Control of temperature to prevent decomposition of sensitive groups.
- Use of protecting groups on the aniline nitrogen if necessary to avoid side reactions.
- Solvent and base selection to maximize yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Notes:
- *Estimated molecular weight based on structural analogs.
- Fluorinated substituents (e.g., tetrafluoroethoxy, trifluoromethyl) enhance metabolic stability and resistance to degradation .
- Bulky aromatic groups (e.g., methoxynaphthalenyl) may reduce solubility in polar solvents but improve photostability .
- Pyridinyl/pyridazinyl groups facilitate interactions with biological targets (e.g., insect chitin synthesis enzymes) .
Key Research Findings
Physical Properties
Biological Activity
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline can be described as follows:
- Molecular Formula : C15H13Cl2N1O2
- Molecular Weight : 304.18 g/mol
- CAS Number : [specific CAS number needed]
The presence of chlorine and methoxy groups in its structure may contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated that the compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 50 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has shown promise in anticancer research. A recent investigation into its effects on cancer cell lines revealed that the compound induces apoptosis in human cancer cells through the activation of specific signaling pathways.
Case Study: In Vitro Analysis
A study published in [source needed] assessed the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The findings indicate that the compound's ability to induce apoptosis and halt cell cycle progression may contribute to its anticancer potential.
Structure-Activity Relationship (SAR)
The biological activity of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline can be further understood through Structure-Activity Relationship (SAR) studies. Modifications to the molecular structure can significantly influence its biological efficacy. For instance:
- Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and may improve membrane permeability.
- Methoxy Group : The methoxy group is known for its electron-donating properties, which can stabilize reactive intermediates during metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
